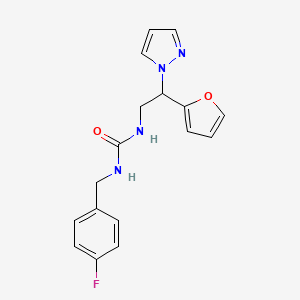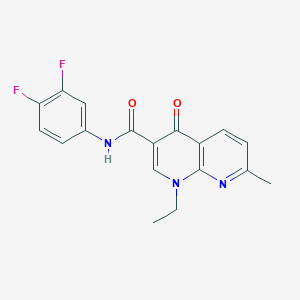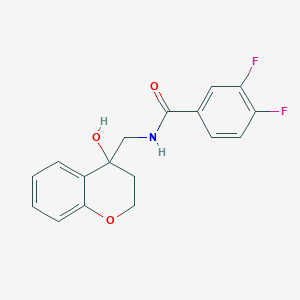![molecular formula C13H15N3O3S B2721413 2-{[2-(1,3-dioxolan-2-yl)ethyl]sulfanyl}-7-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one CAS No. 896317-12-7](/img/structure/B2721413.png)
2-{[2-(1,3-dioxolan-2-yl)ethyl]sulfanyl}-7-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{[2-(1,3-dioxolan-2-yl)ethyl]sulfanyl}-7-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one is a complex organic compound that features a unique combination of functional groups, including a dioxolane ring, a sulfanyl group, and a pyridotriazine core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(1,3-dioxolan-2-yl)ethyl]sulfanyl}-7-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Dioxolane Ring: The dioxolane ring can be synthesized via the reaction of ethylene glycol with an appropriate aldehyde or ketone in the presence of an acid catalyst.
Introduction of the Sulfanyl Group: The sulfanyl group can be introduced through nucleophilic substitution reactions, where a suitable thiol reacts with a halogenated precursor.
Construction of the Pyridotriazine Core: The pyridotriazine core can be constructed through cyclization reactions involving appropriate precursors such as pyridine derivatives and triazine derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions
2-{[2-(1,3-dioxolan-2-yl)ethyl]sulfanyl}-7-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can undergo reduction reactions, particularly at the pyridotriazine core, using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogenated precursors, thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Reduced pyridotriazine derivatives
Substitution: Functionalized dioxolane and sulfanyl derivatives
科学研究应用
2-{[2-(1,3-dioxolan-2-yl)ethyl]sulfanyl}-7-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.
Materials Science: The compound can be used in the synthesis of advanced materials, including polymers and nanomaterials, due to its ability to form stable complexes with metals.
Organic Synthesis: It serves as a versatile building block in organic synthesis, enabling the construction of more complex molecules.
作用机制
The mechanism of action of 2-{[2-(1,3-dioxolan-2-yl)ethyl]sulfanyl}-7-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity through competitive or non-competitive mechanisms. The dioxolane ring and sulfanyl group play crucial roles in these interactions, enhancing the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
- 2-[2-(1,3-Dioxolan-2-yl)ethylsulfanyl]-N-phenylacetamide
- 2-[2-(1,3-Dioxolan-2-yl)ethylsulfanyl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide
- 1,3-Dioxolan-2-one, 4,5-bis(2,2-dioxido-1,3,2-dioxathiolan-4-yl)
Uniqueness
2-{[2-(1,3-dioxolan-2-yl)ethyl]sulfanyl}-7-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the pyridotriazine core, in particular, differentiates it from other similar compounds, providing unique opportunities for interaction with biological targets and applications in various fields.
属性
IUPAC Name |
2-[2-(1,3-dioxolan-2-yl)ethylsulfanyl]-7-methylpyrido[1,2-a][1,3,5]triazin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O3S/c1-9-2-3-10-14-12(15-13(17)16(10)8-9)20-7-4-11-18-5-6-19-11/h2-3,8,11H,4-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKTAXVGDLXDNHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NC(=NC2=O)SCCC3OCCO3)C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![8-Chloro-2,3,4,5-tetrahydropyrido[3,4-f][1,4]oxazepine;dihydrochloride](/img/structure/B2721336.png)
![N-(2-(6-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2721338.png)
![(6,7-Dihydro-5H-cyclopenta[4,5]thieno[2,3-d]-pyrimidin-4-ylamino)-acetic acid](/img/structure/B2721339.png)

![8-(2-fluorobenzenesulfonyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2721344.png)

![(5E)-5-[(2-bromophenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B2721346.png)
![(E)-2-cyano-3-[3-methoxy-4-[(4-methylphenyl)methoxy]phenyl]-N-(2-nitrophenyl)prop-2-enamide](/img/structure/B2721347.png)

![[1-(4-Fluorobenzyl)-1H-imidazol-4-yl]methanamine](/img/structure/B2721351.png)
![N-[(5-Phenyl-1,3-thiazol-2-yl)methyl]oxirane-2-carboxamide](/img/structure/B2721352.png)

